molecular formula C17H21NO4 B1339580 Galanthamine N-Oxide CAS No. 199014-26-1

Galanthamine N-Oxide

Cat. No.: B1339580
CAS No.: 199014-26-1
M. Wt: 303.35 g/mol
InChI Key: LROQBKNDGTWXET-FVWDGWMTSA-N
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Description

Galanthamine N-Oxide is a derivative of galanthamine, an alkaloid extracted from various plants of the Amaryllidaceae family. Galanthamine is known for its acetylcholinesterase inhibitory properties, making it a valuable compound in the treatment of Alzheimer’s disease. This compound retains many of the beneficial properties of galanthamine while also exhibiting unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of galanthamine from plant sources, followed by its chemical oxidation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Galanthamine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other derivatives.

    Reduction: Reduction reactions can revert this compound back to galanthamine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Higher oxidation states of galanthamine derivatives.

    Reduction: Galanthamine.

    Substitution: Functionalized galanthamine derivatives with potential therapeutic applications.

Scientific Research Applications

Galanthamine N-Oxide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.

    Biology: Investigated for its effects on acetylcholinesterase activity and potential neuroprotective properties.

    Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

Galanthamine N-Oxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions where acetylcholine levels are diminished, such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory properties.

    Lycorine: Another Amaryllidaceae alkaloid with different biological activities.

    Haemanthamine: Exhibits potent acetylcholinesterase inhibitory activity.

Uniqueness

Galanthamine N-Oxide is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Unlike galanthamine, the N-oxide derivative may exhibit different pharmacokinetics and pharmacodynamics, potentially leading to varied therapeutic effects and applications.

Properties

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROQBKNDGTWXET-FVWDGWMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173681
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199014-26-1, 134332-50-6
Record name Galanthamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199014261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galanthamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4aS-(4aalpha, 6beta, 8aR*)]-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro [3a,3,2,-ef][2]benzazepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALANTAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6AF61T5WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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